molecular formula C22H23N3O5S B1224995 2-[2,5-Dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester

2-[2,5-Dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester

Cat. No. B1224995
M. Wt: 441.5 g/mol
InChI Key: GSXNDIVWWUSWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester is a member of barbiturates.

Scientific Research Applications

Chemical Synthesis and Reactions

The compound , a complex organic molecule, has been studied for its potential in various chemical synthesis and reactions. For instance, similar compounds have been involved in rearrangements under different conditions, leading to the formation of various products with intricate structures (Kim, 1986). Additionally, reactions with primary amines have been explored, forming derivatives that were structurally analyzed through methods like X-ray analysis (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been a subject of research, providing insights into the spatial arrangement of atoms within the molecule. Studies have detailed the dihedral angles between various rings and groups in the molecule, revealing complex intramolecular interactions (Mukhtar et al., 2012).

Synthetic Pathways

Research has also focused on synthetic pathways to create compounds with similar structures. For example, chemoselective synthesis methods have been developed, utilizing specific reducing agents and characterized by various spectroscopic methods (Jayaraman, Sridharan, & Nagappan, 2010).

Potential Biological Applications

While the specific compound hasn't been directly linked to biological applications, related compounds have been investigated for their potential as antimicrobial and anti-inflammatory agents. These studies involve the synthesis of derivatives and subsequent biological activity screening (Narayana et al., 2006).

Enantioselective Processes

In the broader context of organic chemistry, research has explored the use of related compounds in enantioselective processes. This involves the kinetic resolution of racemic esters, demonstrating the potential of these compounds in stereochemically complex synthetic applications (Chikusa et al., 2003).

properties

Product Name

2-[2,5-Dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 2-[2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H23N3O5S/c1-4-30-21(28)17-14-7-5-6-8-16(14)31-20(17)25-11(2)9-13(12(25)3)10-15-18(26)23-22(29)24-19(15)27/h9-10H,4-8H2,1-3H3,(H2,23,24,26,27,29)

InChI Key

GSXNDIVWWUSWRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)C=C4C(=O)NC(=O)NC4=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2,5-Dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester
Reactant of Route 2
2-[2,5-Dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester
Reactant of Route 3
2-[2,5-Dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2-[2,5-Dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2-[2,5-Dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester
Reactant of Route 6
2-[2,5-Dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester

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